molecular formula C8H5FO3 B2960811 2-(4-Fluorophenyl)-2-oxoacetic acid CAS No. 2251-76-5

2-(4-Fluorophenyl)-2-oxoacetic acid

Cat. No. B2960811
CAS RN: 2251-76-5
M. Wt: 168.123
InChI Key: YRGDGXWJSRZRAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, a method for synthesizing 2-(4-fluorophenyl)thiophene involves preparing 4-fluorophenylboronic acid and then adding it to 2-bromothiophene in the presence of a palladium catalyst .

Scientific Research Applications

Synthesis of Key Chiral Intermediates

A key application of 2-(4-Fluorophenyl)-2-oxoacetic acid is in the synthesis of chiral intermediates for pharmaceuticals. For example, Wang (2015) describes the efficient synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, a crucial chiral intermediate for the antiemetic drug aprepitant, from ethyl 2-(4-fluorophenyl)-2-oxoacetate. This method is notable for being facile, economical, and practical (Wang, 2015).

Antimicrobial Properties

Compounds derived from 2-(4-Fluorophenyl)-2-oxoacetic acid have shown promising antimicrobial properties. Karthikeyan et al. (2008) synthesized a series of compounds including 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles, derived from similar acid structures, and found that some of these compounds exhibited significant antimicrobial activity (Karthikeyan et al., 2008).

Structural Characterization and Medicinal Properties

The structural characterization of derivatives of 2-(4-Fluorophenyl)-2-oxoacetic acid is important for understanding their medicinal properties. Delgado et al. (2019) investigated 2-amino-2-oxoacetic acid (a related compound) and found its potential as an antitumor and antidiabetic agent due to its inhibition of metabolic pathways in tumor cells and its significance in treating type 2 diabetes (Delgado et al., 2019).

Antioxidant Activity

Another application is in the development of compounds with antioxidant properties. El Nezhawy et al. (2009) utilized 4-fluorobenzaldehyde, a derivative of 2-(4-Fluorophenyl)-2-oxoacetic acid, to prepare thiazolidin-4-one derivatives, which demonstrated promising antioxidant activity (El Nezhawy et al., 2009).

properties

IUPAC Name

2-(4-fluorophenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGDGXWJSRZRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-oxoacetic acid

CAS RN

2251-76-5
Record name 2-(4-fluorophenyl)-2-oxoacetic acid
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Citations

For This Compound
9
Citations
SEW Huskey, RR Forseth, H Li, Z Jian, A Catoire… - Drug metabolism and …, 2016 - ASPET
Identification of polar metabolites of drug candidates during development is often challenging. Several prominent polar metabolites of 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)…
Number of citations: 7 dmd.aspetjournals.org
Q Tian, J Zhang, L Xu, Y Wei - Molecular Catalysis, 2021 - Elsevier
Herein, an environmentally benign electrochemical protocol has been disclosed for the synthesis of quinazolin-4(3H)-one derivatives from readily available α‑keto acids and 2-…
Number of citations: 18 www.sciencedirect.com
C Li, X Yang, F Zhang, C Qi, Z Shen - Organic & Biomolecular …, 2021 - pubs.rsc.org
A novel one-pot multi-step domino strategy for the synthesis of functionalized 2-substituted acetic acids, 2-substituted (1,2,5-triarylpyrrolo[3,2-c]pyridin-3-yl)acetates and 2-substituted-(1,…
Number of citations: 2 pubs.rsc.org
XC Xu, DN Wu, YX Liang, M Yang… - The Journal of …, 2022 - ACS Publications
A photocatalyst-free radical cleavage of α-diazo sulfonium salts has been developed for the first time. The reaction provides an efficient method for the generation of diazomethyl …
Number of citations: 5 pubs.acs.org
A Hossian, MK Manna, K Manna, R Jana - Organic & Biomolecular …, 2017 - pubs.rsc.org
Over the past few decades, an impressive array of C–H activation methodology has been developed for organic synthesis. However, due to the inherent inertness of the C–H bonds (eg …
Number of citations: 33 pubs.rsc.org
X Chen, X Cui, Y Wu - Organic letters, 2016 - ACS Publications
A facile and efficient protocol for palladium-catalyzed C8-selective acylation of quinoline N-oxides with α-oxocarboxylic acids has been developed. In this approach, N-oxide was …
Number of citations: 78 pubs.acs.org
Y Li, M Lai, Z Wu, M Zhao, M Zhang - ChemistrySelect, 2018 - Wiley Online Library
An efficient regioselective acylation reaction of pyrazine with α‐oxocarboxylic acid via silver catalysis has been developed. The desired acyl substituted pyrazine derivatives were …
M He, X Yu, Y Wang, F Li, M Bao - The Journal of Organic …, 2021 - ACS Publications
In this study, 2,3-dicyanopyrazino phenanthrene (DCPP), a commodity chemical that can be prepared at an industrial scale, was used as a photocatalyst in lieu of Ru or Ir complexes in …
Number of citations: 8 pubs.acs.org
K Tanaka, T Miki, K Murata, A Yamaguchi… - The Journal of …, 2019 - ACS Publications
Cp*Ir complexes bearing a 2-picolinamide moiety serve as effective catalysts for the direct reductive amination of ketonic compounds to give primary amines under transfer …
Number of citations: 35 pubs.acs.org

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